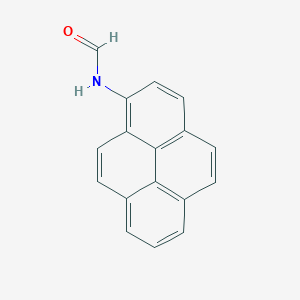
N-Formyl-1-aminopyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formyl-1-aminopyrene (NFAP) is a fluorescent probe that has been widely used in scientific research to detect and quantify reactive oxygen species (ROS) in living cells and tissues. This molecule is a derivative of 1-aminopyrene, which is a polycyclic aromatic hydrocarbon that is commonly used as a fluorescent tracer in biological and environmental studies.
Mécanisme D'action
N-Formyl-1-aminopyrene works by reacting with ROS to produce a highly fluorescent compound that emits light in the visible range. This fluorescence can be detected using a variety of methods, including fluorescence microscopy, flow cytometry, and spectroscopy. The intensity of the fluorescence is directly proportional to the amount of ROS present in the sample, allowing researchers to quantify the levels of these molecules with high precision.
Effets Biochimiques Et Physiologiques
N-Formyl-1-aminopyrene does not have any known biochemical or physiological effects on cells or tissues. It is a non-toxic molecule that is easily eliminated from the body, making it a safe and effective tool for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
N-Formyl-1-aminopyrene has several advantages for lab experiments, including its high sensitivity and specificity for ROS detection, its compatibility with a wide range of experimental systems, and its ease of use. However, there are also some limitations to its use, including its potential for photobleaching and interference from other fluorescent molecules.
Orientations Futures
There are many potential future directions for research involving N-Formyl-1-aminopyrene, including the development of new methods for ROS detection, the use of N-Formyl-1-aminopyrene in combination with other fluorescent probes to study complex cellular processes, and the application of N-Formyl-1-aminopyrene in clinical studies of oxidative stress-related diseases. Additionally, the synthesis of new derivatives of N-Formyl-1-aminopyrene with improved properties could lead to even more powerful tools for scientific research.
Méthodes De Synthèse
N-Formyl-1-aminopyrene can be synthesized by reacting 1-aminopyrene with formic acid in the presence of a catalyst such as sulfuric acid or acetic anhydride. The reaction yields a yellowish powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
Applications De Recherche Scientifique
N-Formyl-1-aminopyrene has been used in a wide range of scientific research applications, including studies of oxidative stress, inflammation, and cancer. This molecule is particularly useful for detecting ROS, which are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. By measuring the levels of ROS in cells and tissues, researchers can gain insights into the mechanisms of disease and develop new therapies for a variety of conditions.
Propriétés
Numéro CAS |
103915-43-1 |
|---|---|
Nom du produit |
N-Formyl-1-aminopyrene |
Formule moléculaire |
C17H11NO |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
N-pyren-1-ylformamide |
InChI |
InChI=1S/C17H11NO/c19-10-18-15-9-7-13-5-4-11-2-1-3-12-6-8-14(15)17(13)16(11)12/h1-10H,(H,18,19) |
Clé InChI |
YRRFNWAQLGOASH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC=O |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC=O |
Autres numéros CAS |
103915-43-1 |
Synonymes |
N-formyl-1-aminopyrene NFAP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



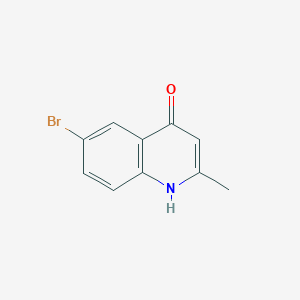
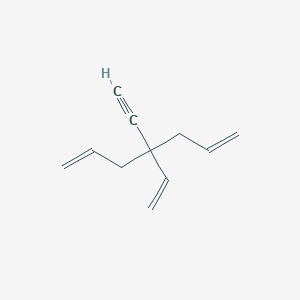
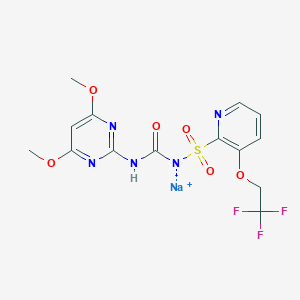
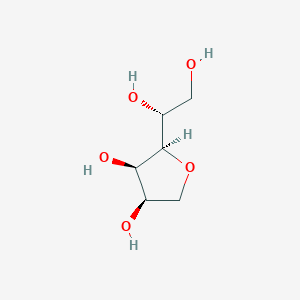
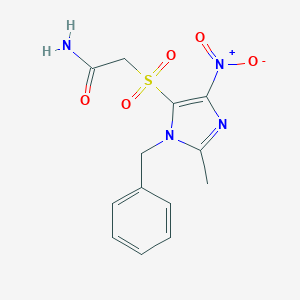
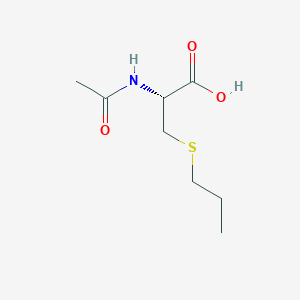
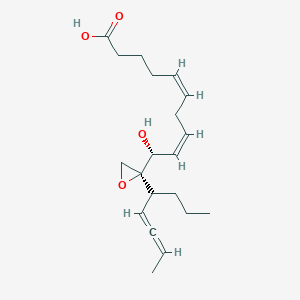
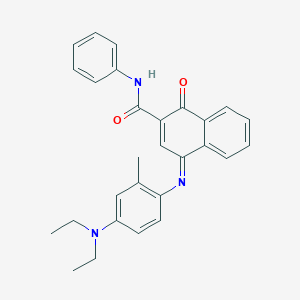
![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)
![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)


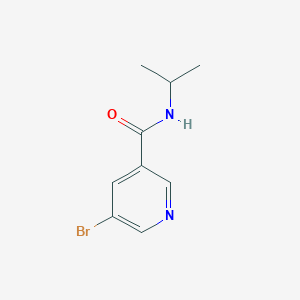
![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)